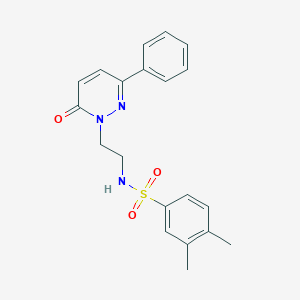

![molecular formula C27H27N3O2 B2783204 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845662-44-4](/img/structure/B2783204.png)

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

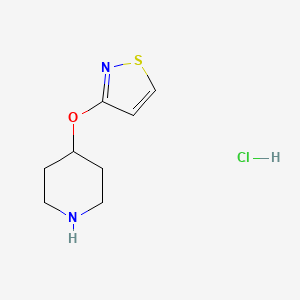

The compound contains several functional groups including a p-tolyl group, an o-tolyloxy group, a benzo[d]imidazol ring, and a pyrrolidin-2-one ring . The p-tolyl group is a derivative of toluene where a hydrogen atom has been removed from the para position . The o-tolyloxy group is a tolyl group with an ether linkage . The benzo[d]imidazol ring is a fused ring structure containing a benzene ring and an imidazole ring. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl and o-tolyloxy groups are both derived from toluene and would have similar structures . The benzo[d]imidazol ring is a fused ring structure, which could contribute to the stability of the molecule. The pyrrolidin-2-one ring contains a carbonyl group, which could participate in various chemical reactions.Wissenschaftliche Forschungsanwendungen

Novel Syntheses of Heterocyclic Compounds

Research on structurally related heterocyclic compounds, such as hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, has been carried out to develop novel syntheses techniques. These compounds are synthesized from succindialdehyde, benzotriazole, and N-phenylethylenediamine, producing a variety of substituted derivatives in good to excellent yields. This work demonstrates the versatility of these heterocycles for further functionalization and their potential application in designing new molecules with desirable properties (Katritzky et al., 2000).

Structural and Spectroscopic Characterization

Another study focused on the synthesis and characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, a compound with structural similarities to the one . This research provides insights into the solid-state structure of these compounds, determined by X-ray diffraction, and theoretical characterization using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods. The results highlight the importance of comprehensive structural and spectroscopic analysis in understanding the chemical and physical properties of heterocyclic compounds, facilitating their application in various scientific domains (Özdemir et al., 2016).

Regioselective Synthesis Approaches

Research on regioselective synthesis methods for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines offers an efficient pathway to obtain these heterocycles with high precision. The methodology involves aza-ene additions and cyclic–condensation reactions under catalyst-free conditions, showcasing a streamlined approach for constructing these frameworks with high regioselectivity and yields. Such studies underscore the evolving synthesis techniques that enable the precise and efficient generation of complex heterocyclic systems for potential applications in medicinal chemistry and material science (Wang et al., 2015).

Biological Activity Investigations

The development of heterocyclic compounds as potential antiulcer agents illustrates the broad application of these molecules in therapeutic contexts. Synthesis and subsequent evaluation of imidazo[1,2-a]pyridines for antisecretory and cytoprotective properties highlight the exploration of these compounds in drug discovery. Although not all synthesized compounds showed significant activity, some demonstrated promising cytoprotective properties, indicating the potential for further optimization and development as therapeutic agents (Starrett et al., 1989).

Eigenschaften

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGJZOUJXXAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

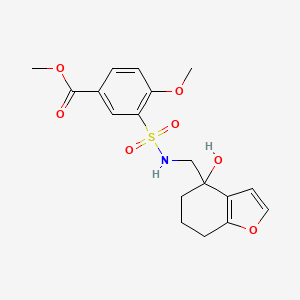

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

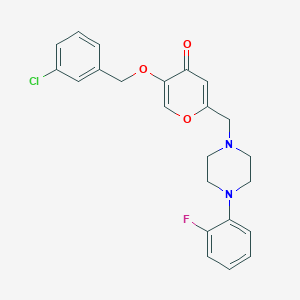

![3-[(3-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2783123.png)

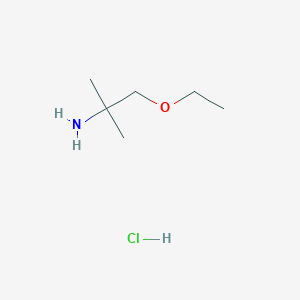

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2783133.png)

![N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B2783137.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2783138.png)

![ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2783139.png)

![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)